N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide
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Overview
Description
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide involves several steps. One common method includes the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions typically involve refluxing in a suitable solvent such as N,N-dimethylformamide, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield 1,3,4-thiadiazoles, while the reaction with halo ketones can produce 1,3-thiazoles .
Scientific Research Applications
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . Additionally, it has been investigated for its anticancer properties, with research indicating its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In the industry, it is used in the development of fluorescent probes and materials due to its favorable photophysical properties .
Mechanism of Action
The mechanism of action of N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. As a purine analogue, it can interfere with purine biochemical reactions, acting as an antimetabolite . This interference can inhibit the activity of enzymes such as HMG-CoA reductase, COX-2, and AMP phosphodiesterase, leading to various therapeutic effects . The compound’s ability to bind to peripheral benzodiazepine receptors also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include pyrazolo[1,5-a]pyrimidine derivatives such as 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol . These compounds share some biological activities, such as antimicrobial and anticancer properties, but differ in their specific molecular targets and pathways. The unique structure of this compound allows for distinct interactions with biological molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-2-20(26)24-17-10-6-9-16(13-17)19-11-12-22-21-18(14-23-25(19)21)15-7-4-3-5-8-15/h2-14H,1H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPHXXQKPBTWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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